N1-(2,5-dimethylphenyl)-N2-(2-methyl-4-nitrophenyl)oxalamide
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Overview
Description
N1-(2,5-dimethylphenyl)-N2-(2-methyl-4-nitrophenyl)oxalamide is an organic compound characterized by the presence of both dimethylphenyl and nitrophenyl groups attached to an oxalamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,5-dimethylphenyl)-N2-(2-methyl-4-nitrophenyl)oxalamide typically involves the reaction of 2,5-dimethylaniline with 2-methyl-4-nitroaniline in the presence of oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired oxalamide product. The general reaction scheme is as follows:
Step 1: Preparation of oxalyl chloride by reacting oxalic acid with thionyl chloride.
Step 2: Reaction of oxalyl chloride with 2,5-dimethylaniline to form the intermediate.
Step 3: Coupling of the intermediate with 2-methyl-4-nitroaniline to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-(2,5-dimethylphenyl)-N2-(2-methyl-4-nitrophenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N1-(2,5-dimethylphenyl)-N2-(2-methyl-4-nitrophenyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(2,5-dimethylphenyl)-N2-(2-methyl-4-nitrophenyl)oxalamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the aromatic rings can engage in π-π interactions with other molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N1-(2,5-dimethylphenyl)-N2-(4-nitrophenyl)oxalamide
- N-(2,5-dimethylphenyl)-3-(3-nitrophenyl)-2-phenylacrylamide
Uniqueness
N1-(2,5-dimethylphenyl)-N2-(2-methyl-4-nitrophenyl)oxalamide is unique due to the specific positioning of the methyl and nitro groups, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N'-(2,5-dimethylphenyl)-N-(2-methyl-4-nitrophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-10-4-5-11(2)15(8-10)19-17(22)16(21)18-14-7-6-13(20(23)24)9-12(14)3/h4-9H,1-3H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFOTXFOEHMESG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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